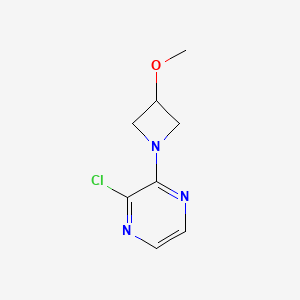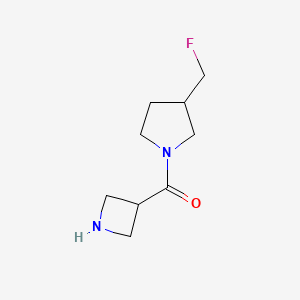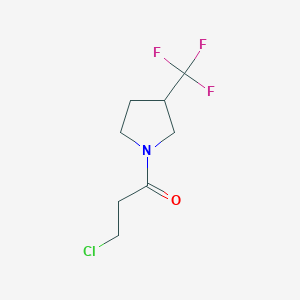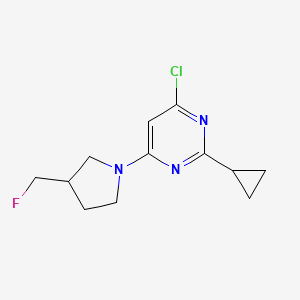
3-(Difluoromethyl)-1-prolylpiperidine
Vue d'ensemble
Description
3-(Difluoromethyl)-1-prolylpiperidine (DPP) is an organic compound that is used in a variety of applications including synthetic organic chemistry, biochemistry, and pharmacology. It is a colorless liquid that is soluble in water and organic solvents. It is also a chiral compound, meaning that it has two enantiomers (mirror images of each other) that can be used independently. DPP has been used in a variety of research studies and has a number of interesting properties.
Applications De Recherche Scientifique
Late-Stage Difluoromethylation
3-(Difluoromethyl)-1-prolylpiperidine: can be used in late-stage difluoromethylation, which is crucial for introducing the difluoromethyl group into complex molecules . This process is particularly valuable in pharmaceutical chemistry, where the introduction of fluorine atoms can significantly alter the biological activity and metabolic stability of therapeutic compounds.
Drug Design and Discovery
The compound’s difluoromethyl group is of significant utility in drug design and discovery. Incorporating this moiety into biologically active molecules is an efficient strategy for seeking lead compounds and drug candidates . It can improve the lipophilicity, metabolic stability, and cell membrane permeability of these molecules.
Synthesis of Fluorinated Quinoxalines
In medicinal chemistry, 3-(Difluoromethyl)-1-prolylpiperidine can be used to synthesize 3-difluoromethyl-quinoxalin-2-ones, which are important scaffolds in pharmaceuticals. These compounds can be synthesized through a visible-light redox-catalyzed difluoromethylation reaction, offering a pathway to structurally diverse fluorinated quinoxalines .
Defluorinative Functionalization
3-(Difluoromethyl)-1-prolylpiperidine: can be involved in defluorinative functionalization approaches. This method allows for the transformation of the trifluoromethyl group into a difluoromethyl anion, enabling diverse functional group transformations . This is particularly useful in synthetic organic chemistry for the modification of complex molecules.
Mécanisme D'action
Target of Action
The primary target of 3-(Difluoromethyl)-1-prolylpiperidine is the enzyme succinate dehydrogenase (SQR) in the mitochondrial respiratory chain . This enzyme plays a crucial role in the tricarboxylic acid cycle, also known as the Krebs cycle, which is a key metabolic pathway that provides energy to the cell .
Mode of Action
3-(Difluoromethyl)-1-prolylpiperidine acts as a succinate dehydrogenase inhibitor (SDHI) . It binds to the succinate dehydrogenase enzyme, inhibiting its function . This inhibition disrupts the tricarboxylic acid cycle and mitochondrial electron transport, stunting the growth of fungi .
Biochemical Pathways
The primary biochemical pathway affected by 3-(Difluoromethyl)-1-prolylpiperidine is the tricarboxylic acid cycle . By inhibiting the succinate dehydrogenase enzyme, the compound disrupts this cycle, leading to a decrease in energy production within the cell . This disruption can lead to the stunting of fungal growth .
Result of Action
The primary result of the action of 3-(Difluoromethyl)-1-prolylpiperidine is the inhibition of fungal growth . By disrupting the tricarboxylic acid cycle and mitochondrial electron transport, the compound deprives fungal cells of the energy they need to grow and reproduce .
Propriétés
IUPAC Name |
[3-(difluoromethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F2N2O/c12-10(13)8-3-2-6-15(7-8)11(16)9-4-1-5-14-9/h8-10,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVVXMDLGBGZQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC(C2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















